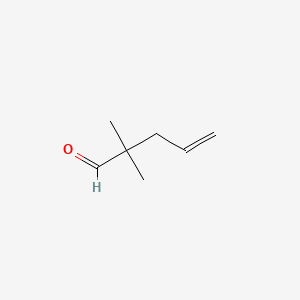

2,2-Dimethyl-4-pentenal

Descripción

Significance and Context within Pentenal Chemistry

Within the broader class of pentenals, 2,2-dimethyl-4-pentenal holds a distinct position due to the gem-dimethyl group adjacent to the carbonyl. This structural feature is critical as it blocks the α-carbon, preventing side reactions such as self-condensation that can plague other aldehydes. google.com This lack of an enolizable proton at the C2 position enhances its utility as a clean electrophile in various reactions.

Its significance is primarily demonstrated by its role as a precursor in the synthesis of complex molecules. It is a key starting material for creating terpenoid structures and other systems requiring the introduction of a gem-dimethylcyclopentane unit. orgsyn.org For instance, it serves as an essential electrophile for synthesizing the rearranged bicyclo[6.3.0]undecane isoprenoid skeleton found in the cyclooctenoid sesquiterpene dactylol (B1237840). lookchem.comsigmaaldrich.comnih.gov Furthermore, its reaction via condensation with primary amines is a standard method for preparing imine ligands. lookchem.comsigmaaldrich.com This controlled reactivity makes it a more specialized and often more desirable reagent compared to simpler, unsubstituted pentenals.

Historical Perspective on the Discovery and Initial Synthesis of this compound

The synthesis of γ,δ-unsaturated aldehydes like this compound has been explored through several classic organic reactions. One of the prominent early methods for its preparation is a Claisen rearrangement. A procedure detailed in Organic Syntheses describes the reaction of isobutyraldehyde (B47883) and allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to induce a rearrangement that yields the target aldehyde. orgsyn.org

Another early and effective approach involves the alkylation of enamines. In 1961, it was reported that reacting N,N-dimethylisobutenylamine with allyl bromide, followed by hydrolysis, successfully produced this compound. acs.org A related method utilizes the reaction of isobutyraldehyde with allyl chloride in the presence of aqueous sodium hydroxide (B78521) and a phase-transfer catalyst, which also provides a viable route to the compound. orgsyn.org These foundational methods established this compound as an accessible synthetic intermediate.

Table 2: Overview of Key Synthesis Methods

| Synthesis Method | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Claisen Rearrangement | Isobutyraldehyde, Allyl alcohol | Acid-catalyzed rearrangement. | orgsyn.org |

| Enamine Alkylation | N,N-dimethylisobutenylamine, Allyl bromide | Involves formation and alkylation of an enamine intermediate, followed by hydrolysis. | acs.org |

| Phase-Transfer Catalysis | Isobutyraldehyde, Allyl chloride | Alkylation under basic, biphasic conditions facilitated by a phase-transfer catalyst. | orgsyn.org |

Overview of Research Trajectories for this compound

Research involving this compound has evolved from initial synthetic preparations to a broad spectrum of applications in complex molecule synthesis. A significant research trajectory has been its use as a key building block in the total synthesis of natural products. Its role in the concise synthesis of dactylol and its epimer, 3a-epi-dactylol, is a frequently cited example. nih.govsigmaaldrich.com In this context, it acts as an electrophile that traps an enolate, setting the stage for subsequent ring-closing metathesis to form the characteristic cyclooctene (B146475) ring of the natural product. nih.gov

More recent research has expanded its utility into other domains of organic synthesis. It has been employed in:

Palladium-catalyzed cycloreductions of enediynes. thieme-connect.com

Photobicyclization reactions to generate bicyclo[3.2.0]heptane skeletons. orgsyn.org

Metal-free oxidative decarbonylative [3+2] annulation reactions with terminal alkynes to construct cyclopentenes. lookchem.com

The synthesis of biofuel targets , such as 2-ethyl-5,5-dimethylcyclopenta-1,3-diene, where it is a precursor to the intermediate 4,4-dimethyl-2-cyclopenten-1-one. lookchem.comorgsyn.org

Bromocyclization reactions of its corresponding oxime to form five-membered cyclic nitrones. researchgate.net

The continued appearance of this compound in diverse synthetic strategies underscores its established role as a versatile and reliable chemical reagent. Its commercial availability and the market research reports analyzing its production indicate a transition from a laboratory curiosity to a compound of industrial interest. prof-research.commarketpublishers.com

Table 3: Selected Research Applications of this compound

| Application Area | Reaction Type | Product(s) / Intermediate(s) | Reference(s) |

|---|---|---|---|

| Natural Product Synthesis | Aldol (B89426) addition / Ring-closing metathesis | Dactylol, 3a-epi-dactylol | lookchem.comnih.gov |

| Cycloaddition Chemistry | Photocycloaddition | cis-Bicyclo[3.2.0]heptan-2-ols | orgsyn.org |

| Heterocyclic Synthesis | Condensation / Cyclization | Imine ligands, Pyrroline (B1223166) N-oxides | lookchem.comresearchgate.net |

| Biofuel Development | Oxidation / Intramolecular aldol condensation | 4,4-Dimethyl-2-cyclopenten-1-one | lookchem.comorgsyn.org |

| Annulation Reactions | Oxidative decarbonylative [3+2] annulation | Substituted cyclopentenes | lookchem.com |

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and scientifically rigorous overview of this compound. The objective is to consolidate key information regarding its fundamental characteristics, historical synthesis, and the primary research avenues in which it has been featured. By adhering strictly to these topics, this article serves as an authoritative reference for academic and industrial researchers interested in the synthetic utility of this specific pentenal derivative. The content is structured to deliver a clear understanding of why this compound is a significant compound in the landscape of modern organic chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylpent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSDIWHOOOBQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203502 | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5497-67-6 | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5497-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4-pentenal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377AT76G2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Dimethyl 4 Pentenal and Derivatives

Established Synthetic Pathways

Claisen Rearrangement Approaches

The Claisen rearrangement is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This pericyclic reaction involves a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. The formation of 2,2-Dimethyl-4-pentenal through this method is particularly noteworthy as it establishes a sterically congested all-carbon quaternary center at the α-position to the carbonyl group. acs.org

The general mechanism proceeds through a concerted, six-membered cyclic transition state. The synthesis of the requisite allyl vinyl ether precursors is a critical challenge in this approach. acs.org Strategies to form these intermediates include the alkenylation of carbonyls, hydroalkoxylation of alkynes, and metal-catalyzed vinyl ether exchange. acs.org Once formed, the allyl vinyl ether undergoes thermal or catalyzed rearrangement to yield the target aldehyde. The reaction is often driven by the formation of the stable carbonyl group.

Reactions Involving Isobutyraldehyde (B47883) and Allyl Chloride with Phase-Transfer Catalysis

The synthesis of this compound can be achieved through the α-alkylation of isobutyraldehyde with allyl chloride. This reaction is typically performed under basic conditions to generate an enolate from isobutyraldehyde, which then acts as a nucleophile to displace the chloride from the allyl group.

Phase-transfer catalysis (PTC) is an effective technique for this transformation, facilitating the reaction between reagents located in different phases (typically aqueous and organic). crdeepjournal.org In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) or other base from the aqueous phase to the organic phase. kau.edu.sa This allows for the deprotonation of isobutyraldehyde, forming the enolate in the organic phase where it can react with allyl chloride. This method avoids the need for strong, anhydrous bases and can lead to high yields of the mono-alkylated product. orgsyn.org The efficiency of PTC makes it a valuable method for industrial-scale synthesis. crdeepjournal.org

Table 1: Representative Conditions for Phase-Transfer Catalyzed Alkylation

| Reactants | Catalyst | Base | Solvent System | Product |

|---|

This table represents typical conditions for PTC alkylation and is illustrative.

Homologation Strategies for Pentenals

Homologation refers to a chemical reaction that extends a carbon chain by a constant unit, often a single methylene (B1212753) group. For the synthesis of substituted pentenals like this compound, homologation strategies can be applied to simpler aldehyde precursors, such as isobutyraldehyde.

Palladium(II)-Catalyzed Transformations in Synthesis

Palladium(II) catalysts have enabled the development of mild and efficient methods for synthesizing γ,δ-unsaturated aldehydes. A notable approach is a tandem reaction sequence involving a Pd(II)-catalyzed vinyl ether exchange followed by a Claisen rearrangement. organic-chemistry.orgnih.gov

This process circumvents the need for harsh reagents like mercury(II) catalysts that were traditionally used. nih.gov The reaction typically uses an allylic alcohol, which first undergoes a vinyl ether exchange with a vinylating agent, such as triethyleneglycol divinyl ether, catalyzed by a palladium(II)-phenanthroline complex. organic-chemistry.orgnih.gov The in situ generated allyl vinyl ether then undergoes a Claisen rearrangement at a higher temperature to yield the final γ,δ-unsaturated aldehyde. This methodology has proven to be scalable and suitable for industrial applications. organic-chemistry.org

Table 2: Key Features of Pd(II)-Catalyzed Synthesis

| Catalyst System | Key Transformation | Conditions | Advantage |

|---|

Advanced and Stereoselective Synthesis

Asymmetric Catalytic Methodologies

The development of asymmetric methods to synthesize chiral molecules is a major focus of modern organic chemistry. For derivatives of this compound, asymmetric catalysis can be employed to create stereocenters with high enantioselectivity.

The asymmetric Claisen rearrangement is a powerful tool for this purpose, particularly for constructing quaternary stereocenters. acs.orgresearchgate.net This can be achieved by using chiral catalysts or by starting with enantioenriched precursors. organic-chemistry.orgfigshare.com One advanced strategy combines catalytic asymmetric synthesis of di(allyl) ethers with an olefin isomerization-Claisen rearrangement (ICR) sequence. organic-chemistry.org This two-step route provides excellent stereocontrol and is accessible from simple starting materials. organic-chemistry.org Merging Pd(II) catalysis with Ir(I)-catalyzed olefin isomerization offers another expedient path to asymmetric Claisen rearrangements. elsevierpure.comresearchgate.net These methods are critical for synthesizing complex natural products and pharmaceuticals where specific stereochemistry is required. acs.org

Enantioselective Diynylation Reactions Utilizing this compound as Electrophile

A notable application of this compound is its role as an electrophile in enantioselective diynylation reactions. Research has demonstrated that a dinuclear zinc ProPhenol catalyst system can effectively facilitate the addition of terminal 1,3-diynes to various aldehydes, including sterically bulky α-substituted ones like this compound. nih.govnih.gov In these reactions, triphenylphosphine (B44618) oxide (TPPO) has been identified as a beneficial co-catalyst, working synergistically with the ProPhenol catalyst to significantly improve chiral recognition. nih.govnih.gov

The reaction involving this compound proceeds with a notable level of enantiomeric excess (ee). Specifically, the coupling of a silyl-substituted diyne with this compound has been reported to achieve an enantiomeric excess of 83%. nih.gov This catalytic transformation showcases the system's tolerance for sterically congested aldehydes, expanding the scope of asymmetric diyne additions. nih.govnih.gov The resulting chiral diynol products are valuable synthetic intermediates. nih.gov

| Aldehyde Electrophile | Catalyst System | Co-catalyst | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound | Dinuclear Zinc ProPhenol | TPPO | 83% | nih.gov |

| Cyclohexane carboxaldehyde | Dinuclear Zinc ProPhenol | TPPO | 67% | nih.gov |

| Aromatic Aldehydes | Dinuclear Zinc ProPhenol | TPPO | Up to 98% | nih.gov |

Stereocontrolled Cyclopropanation Reactions Incorporating this compound Precursors

Detailed research findings on the use of this compound precursors in stereocontrolled cyclopropanation reactions are not extensively documented in the surveyed scientific literature.

Synthesis of Key Intermediates from this compound

This compound serves as a valuable starting material for the synthesis of several key chemical intermediates.

Preparation of 2,2-Dimethyl-4-oxopentanal

The conversion of this compound to 2,2-Dimethyl-4-oxopentanal involves the selective oxidation of its terminal alkene. This transformation is characteristic of a Wacker-type oxidation (also known as the Wacker-Tsuji oxidation). organic-chemistry.orglibretexts.org This well-established method in organic synthesis converts terminal olefins into methyl ketones. organic-chemistry.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) chloride, in the presence of a co-catalyst to reoxidize the palladium. organic-chemistry.org While copper salts are traditionally used, alternative systems, including Pd/Fe catalyst systems, have been developed. nih.govacs.org The process uses molecular oxygen as the ultimate oxidant, with water serving as the oxygen source for the newly formed ketone. organic-chemistry.org

Conversion to 4,4-Dimethyl-2-cyclopenten-1-one

The intermediate, 2,2-Dimethyl-4-oxopentanal, can undergo an intramolecular aldol (B89426) condensation to yield 4,4-Dimethyl-2-cyclopenten-1-one. This cyclization reaction is typically promoted by a base, such as sodium hydroxide, in an aqueous solution with the application of heat. The reaction forms a five-membered ring, creating an α,β-unsaturated carbonyl compound, which is a valuable synthon in organic chemistry. This particular cyclopentenone has been noted as a useful substrate for photochemical studies. researchgate.net

Formation of Imine Ligands via Condensation with Primary Amines

This compound can be used to prepare imine ligands through a condensation reaction with primary amines. This reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. Such imine compounds, particularly those derived from specific aldehydes and amines like catechol imines, are important in the self-assembly of complex supramolecular structures. rsc.org

Derivatization to Fluoro-Pyrethroid Precursors

The use of this compound for derivatization into fluoro-pyrethroid precursors is not well-documented in the available scientific literature. The synthesis of pyrethroids, including fluorinated variants, typically originates from established precursors such as chrysanthemic acid and its derivatives. nih.govarkat-usa.orgnih.gov

Synthesis of 5-Bromo-2,2-dimethyl-1-pentanal

The synthesis of 5-bromo-2,2-dimethyl-1-pentanal can be achieved through a free radical addition reaction involving its precursor, this compound. This method involves the reaction of the pentenal compound with hydrogen bromide in a liquid medium. google.com The reaction is facilitated either by the presence of a free radical initiator or by irradiating the mixture with ultraviolet rays. google.com This process is designed to produce 5-bromo-1-pentanal compounds, including 5-bromo-2,2-dimethyl-1-pentanal, in high yields. google.comgoogle.com

The general patented method describes dissolving the starting 4-pentenal (B109682) compound, such as 2-ethyl-4-pentenal (B3053213) dimethyl acetal, in a solvent like n-heptane. google.comgoogle.com While the specific yield for 5-bromo-2,2-dimethyl-1-pentanal is not detailed in the provided information, a similar compound, 5-bromo-2-ethyl-1-pentanal, was obtained in a high yield of 93.7% using this approach. google.comgoogle.com These bifunctional bromo-aldehydes are valuable as molecular backbone-forming elements in the synthesis of complex molecules like indole (B1671886) alkaloids and tricyclic sesquiterpenes. google.com

Table 1: Synthesis of 5-Bromo-1-pentanal Compounds

| Starting Compound | Product | Reagents | Conditions | Yield |

| 4-Pentenal compounds (e.g., this compound) | 5-Bromo-1-pentanal compounds (e.g., 5-bromo-2,2-dimethyl-1-pentanal) | Hydrogen Bromide | Free radical initiator or UV irradiation, 10°C to 60°C | High |

| 2-Ethyl-4-pentenal dimethyl acetal | 5-Bromo-2-ethyl-1-pentanal | Hydrogen Bromide | UV irradiation, followed by distillation | 93.7% google.comgoogle.com |

Bromocyclization of 2,2-dimethyl-4-pentene aldoxime to Five-Membered Cyclic Nitrones

The bromocyclization of γ,δ-unsaturated oximes provides a route to five-membered cyclic nitrones (pyrrolidine N-oxides). In the case of 2,2-dimethyl-4-pentene aldoxime, this reaction proceeds efficiently to yield a five-membered bromomethylnitrone. arkat-usa.org The presence of the gem-dimethyl group at the 2-position facilitates the cyclization, an example of the Thorpe-Ingold effect. arkat-usa.orgscispace.com

The reaction of 2,2-dimethyl-4-pentene aldoxime with bromine and sodium bicarbonate results in the formation of the 5-membered bromomethylnitrone as a crystalline substance in a high yield of 87%. arkat-usa.org This method highlights an effective strategy for constructing pyrroline (B1223166) N-oxide ring systems. arkat-usa.orgresearchgate.net This specific transformation underscores how structural features, like the gem-dimethyl group, can significantly influence reaction outcomes, favoring cyclization and leading to high yields of the desired cyclic product. arkat-usa.orgscispace.com

Table 2: Bromocyclization of Unsaturated Oximes

| Substrate | Reagents | Product | Yield | Key Finding |

| 2,2-Dimethyl-4-pentene aldoxime | Br₂, NaHCO₃ | 5-Membered bromomethylnitrone | 87% arkat-usa.org | The gem-dimethyl group promotes efficient cyclization (Thorpe-Ingold effect). arkat-usa.orgscispace.com |

| 3-Phenyl-4-pentene aldoxime | Br₂, NaHCO₃ | Diastereomeric nitrones | 23% arkat-usa.org | Substrates lacking a cyclization-favoring element result in low yields. scispace.com |

Green Chemistry Approaches in this compound Synthesis

While specific research detailing green chemistry applications for the synthesis of this compound is not extensively documented in the provided sources, the principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com

Key green chemistry approaches that could be applied to the synthesis of this compound and its derivatives include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids such as CO₂. rasayanjournal.co.inmdpi.com Supercritical CO₂ is particularly attractive as it is non-toxic, non-flammable, and widely available. mdpi.com

Catalysis: Employing catalysts can lead to higher yields, shorter reaction times, and reduced waste generation compared to stoichiometric reagents. rasayanjournal.co.in

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly shorten reaction times, leading to energy savings and potentially cleaner reactions with higher yields. rasayanjournal.co.inmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

These methodologies represent a shift towards more sustainable chemical manufacturing. ijpdd.org Their application could make the production of specialty chemicals like this compound more efficient, cost-effective, and environmentally friendly. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 4 Pentenal

Reaction Pathways of the Aldehyde Functional Group

The aldehyde functional group in 2,2-dimethyl-4-pentenal is a primary site of reactivity, characterized by the electrophilic nature of its carbonyl carbon and the acidity of its α-protons, although in this specific molecule, there are no α-protons. Its reactivity is channeled through several key pathways, including condensation reactions, radical additions, redox transformations, and as an electrophile in various organic syntheses.

Condensation reactions involving the aldehyde group of this compound are fundamental transformations for forming new carbon-carbon bonds. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by a dehydration step.

One of the most significant types of condensation for aldehydes is the Aldol (B89426) condensation, which involves the reaction with an enolate ion. magritek.com While this compound cannot self-condense via an Aldol reaction because it lacks α-hydrogens, it can react with other enolizable ketones or aldehydes. A related intramolecular Aldol condensation has been observed in similar structures like 2,2-dimethyl-4-oxopentanal, which cyclizes to form 4,4-dimethylcyclopent-2-en-1-one. chegg.com

Another important pathway is the Knoevenagel condensation, a modification of the Aldol condensation. wikipedia.orgsigmaaldrich.com This reaction involves a nucleophilic addition of an active hydrogen compound (e.g., malonic acid or its esters) to the aldehyde, catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound, which typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com For this compound, this reaction provides a route to extend the carbon chain and introduce further functionality. The reaction's product selectivity can often be controlled by adjusting the reaction conditions, such as the catalyst, solvent, and temperature. nih.gov

This compound can also undergo condensation with primary amines to form the corresponding imine ligand, demonstrating the versatility of its aldehyde group in forming carbon-nitrogen double bonds. sigmaaldrich.com

Table 1: Condensation Reactions of the Aldehyde Group

| Reaction Type | Reactant | Catalyst | Typical Product |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Diethyl Malonate) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl Compound |

| Imine Formation | Primary Amine (R-NH₂) | Acid/Base | Imine (Schiff Base) |

While the alkene moiety is more commonly associated with radical additions (see Thiol-ene reaction), the aldehyde C-H bond can also participate in radical reactions. The process involves the abstraction of the aldehydic hydrogen atom by a radical species, forming an acyl radical. This highly reactive intermediate can then participate in subsequent propagation steps.

The thiol-ene reaction is a well-established radical-mediated process that involves the addition of a thiol (R-SH) across a double bond. wikipedia.org This reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator, to form a thiyl radical. wikipedia.orgnih.gov This radical adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgnih.gov While this reaction primarily involves the alkenyl moiety of this compound, understanding radical mechanisms is key. The generation of a thiyl radical from a thiol is followed by its addition to the alkene, creating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule, propagating the radical chain. nih.gov

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, representing fundamental transformations in organic synthesis.

Oxidation: The oxidation of the aldehyde functional group yields 2,2-dimethyl-4-pentenoic acid. biosynth.comsigmaaldrich.comtargetmol.com This transformation can be achieved using a variety of common oxidizing agents. The conversion involves the insertion of an oxygen atom into the C-H bond of the aldehyde group.

Reduction: Conversely, the reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 2,2-dimethyl-4-penten-1-ol. This is a common transformation accomplished with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.

Table 2: Oxidation and Reduction Products

| Transformation | Product | Chemical Formula |

| Oxidation | 2,2-Dimethyl-4-pentenoic acid | C₇H₁₂O₂ |

| Reduction | 2,2-Dimethyl-4-penten-1-ol | C₇H₁₄O |

The partial positive charge on the carbonyl carbon of this compound makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. sigmaaldrich.com This reactivity is central to many carbon-carbon bond-forming reactions.

Grignard Reaction: Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of the carbanion-like R-group from the Grignard reagent on the carbonyl carbon, followed by protonation of the intermediate magnesium alkoxide. youtube.com

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.org It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). lumenlearning.commasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org This reaction is particularly valuable as it forms the carbon-carbon double bond with high regioselectivity at the position of the original carbonyl group. masterorganicchemistry.comorganic-chemistry.org

Table 3: Reactions of this compound as an Electrophile

| Reaction | Nucleophile | Intermediate | Final Product |

| Grignard Reaction | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

Reactivity of the Alkenyl Moiety

The terminal double bond in this compound provides a second site of reactivity, distinct from the aldehyde group. This alkenyl moiety can participate in various addition reactions, most notably hydroacylation.

Hydroacylation is an atom-economical process that involves the addition of an aldehyde's C-H bond across an alkene or alkyne. In the case of this compound, this can occur as an intramolecular reaction, leading to the formation of a cyclic ketone. This transformation is typically catalyzed by transition metal complexes, most commonly rhodium(I). escholarship.org

The intramolecular hydroacylation of 4-pentenal (B109682) derivatives is a well-studied process that yields cyclopentanone (B42830) products. escholarship.org The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The rhodium(I) catalyst oxidatively adds to the aldehyde C-H bond, forming an acylrhodium(III) hydride intermediate.

Olefin Insertion: The pendant alkene coordinates to the metal center and subsequently inserts into the rhodium-hydride bond.

Reductive Elimination: The final step is the reductive elimination of the C-C bond, which forms the cyclic ketone and regenerates the active rhodium(I) catalyst. nih.gov

For substrates like this compound, this reaction would lead to the formation of 3,3-dimethylcyclopentanone. The gem-dimethyl group at the C2 position does not typically inhibit the cyclization and can influence the stability and subsequent reactivity of the resulting cyclic product. Cationic rhodium(I) complexes are often employed as highly reactive catalysts for these transformations. escholarship.orgnih.gov

Photocycloaddition Reactions

The photocycloaddition of carbonyl compounds with alkenes, known as the Paternò-Büchi reaction, represents a significant photochemical method for the synthesis of four-membered oxetane (B1205548) rings. This reaction proceeds via the [2+2] cycloaddition of an electronically excited carbonyl group to a ground-state alkene. For an unsaturated aldehyde like this compound, this reaction can occur in an intramolecular fashion, where the carbonyl group adds across the internal double bond.

The mechanism commences with the photoexcitation of the carbonyl group to a singlet excited state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). The excited carbonyl, in either its singlet or triplet state, then adds to the alkene to form a diradical intermediate. Subsequent ring closure of this diradical yields the oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate and steric factors.

In the case of this compound, intramolecular photocycloaddition would be expected to yield a bicyclic oxetane. The feasibility and outcome of such a reaction would depend on the ability of the molecule to adopt a conformation that allows for the approach of the excited carbonyl group to the double bond.

While specific studies on the photocycloaddition of this compound are not extensively documented, the general principles of the Paternò-Büchi reaction provide a framework for predicting its behavior. The reaction of other unsaturated aldehydes has been shown to yield bicyclic products, demonstrating the viability of this intramolecular pathway.

Hydration Reactions (Comparative Analysis with Related Compounds)

The hydration of aldehydes to form geminal diols is a reversible reaction that can be catalyzed by either acid or base. The position of the equilibrium between the aldehyde and its hydrate (B1144303) is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl carbon favor the formation of the hydrate, while bulky substituents tend to disfavor it.

For this compound, the presence of two methyl groups at the α-position introduces significant steric hindrance around the carbonyl group. This steric bulk would be expected to shift the hydration equilibrium towards the aldehyde form, as the formation of the tetrahedral gem-diol would lead to increased steric strain.

A comparative analysis with other aliphatic aldehydes highlights this effect. The equilibrium constants for the hydration of several aldehydes in water have been determined, providing a basis for comparison.

| Aldehyde | Hydration Equilibrium Constant (KH) |

|---|---|

| Formaldehyde (B43269) | 2280 |

| Acetaldehyde | 1.06 |

| Propionaldehyde | 0.76 |

| Isobutyraldehyde (B47883) | 0.56 |

As the data indicates, increasing the steric bulk on the α-carbon (from formaldehyde to isobutyraldehyde) leads to a significant decrease in the hydration equilibrium constant. Given that this compound possesses a quaternary α-carbon, its KH value would be expected to be even lower than that of isobutyraldehyde, indicating a strong preference for the unhydrated aldehyde form in aqueous solutions. The electronic effect of the distant double bond in this compound is likely to be minimal compared to the dominant steric influence of the gem-dimethyl groups.

Addition Reactions (e.g., with Vinyl Grignard Reagents)

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. The addition of a vinyl Grignard reagent (vinylmagnesium bromide) to this compound is a key step in the synthesis of more complex molecules.

The reaction proceeds via the nucleophilic addition of the vinyl group to the electrophilic carbonyl carbon. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding a secondary allylic alcohol, 4,4-dimethyl-1,6-heptadien-3-ol. A typical procedure for this reaction involves the slow addition of this compound to a solution of vinylmagnesium bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the exothermic reaction.

Reaction Scheme:

Reactants: this compound, Vinylmagnesium bromide

Solvent: Tetrahydrofuran (THF)

Workup: Aqueous acid (e.g., NH4Cl solution)

Product: 4,4-Dimethyl-1,6-heptadien-3-ol

This reaction demonstrates the accessibility of the carbonyl carbon to nucleophilic attack despite the steric hindrance from the adjacent gem-dimethyl groups, leading to the formation of a new carbon-carbon bond.

Mechanistic Studies of Transformations Involving this compound

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are powerful tools for the construction of cyclic molecules. For a substrate like this compound, an intramolecular Heck-type reaction could be envisioned. In such a process, a palladium(0) catalyst would oxidatively add to a carbon-halogen bond (if the substrate were modified to be a vinyl or allyl halide) or undergo hydropalladation with a palladium hydride species. The resulting organopalladium intermediate could then undergo an intramolecular migratory insertion across the double bond.

A plausible mechanistic pathway for a palladium-catalyzed cyclization of a derivative of this compound would involve the following steps:

Oxidative Addition: A Pd(0) species inserts into a C-X bond (where X is a halide or triflate) to form an organopalladium(II) complex.

Migratory Insertion (Carbopalladation): The organopalladium species undergoes an intramolecular insertion reaction, with the palladium and the organic group adding across the pentenyl double bond. This step forms a new carbon-carbon bond and a cyclic palladium intermediate. The regioselectivity of this step (e.g., 5-exo-trig vs. 6-endo-trig cyclization) is a key consideration.

β-Hydride Elimination: The cyclic palladium intermediate can then undergo β-hydride elimination to form a cyclic olefin and a palladium hydride species.

Reductive Elimination: The palladium hydride species can reductively eliminate HX, regenerating the Pd(0) catalyst and completing the catalytic cycle.

While specific studies detailing the palladium-catalyzed cyclization of this compound itself are not prevalent, the extensive research on palladium-catalyzed cyclizations of other unsaturated aldehydes and related systems provides a strong basis for understanding the potential mechanistic pathways.

Thermal Rearrangements (Comparative Analysis with Related Compounds)

Unsaturated aldehydes like this compound can potentially undergo thermal rearrangements. One such possibility is an intramolecular ene reaction. The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" component to an "enophile" component, with the concomitant formation of a new sigma bond and rearrangement of the double bonds.

In the case of this compound, the aldehyde group can act as the enophile and the pentenyl chain as the ene. A concerted, pericyclic mechanism involving a six-membered transition state would lead to the formation of a cyclic alcohol. For this compound, this would result in a cyclopentanol (B49286) derivative.

The feasibility of the intramolecular ene reaction is dependent on the ability of the molecule to adopt the necessary cyclic transition state geometry. The presence of the gem-dimethyl group might influence the conformational preferences and the activation energy for this process.

Comparative analysis with other γ,δ-unsaturated aldehydes shows that this type of thermal cyclization is a known process. The reaction is often promoted by Lewis acid catalysts, which can coordinate to the carbonyl oxygen, lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the enophile and accelerating the reaction.

Applications of 2,2 Dimethyl 4 Pentenal in Complex Molecule Synthesis and Materials Science

Building Block in Natural Product Total Synthesis

The structural features of 2,2-Dimethyl-4-pentenal make it an important precursor in the stereocontrolled synthesis of intricate natural product skeletons.

Synthesis of Rearranged Bicyclo[6.3.0]undecane Isoprenoid Skeletons (e.g., Dactylol (B1237840) and 3a-epi-Dactylol)

A significant application of this compound is in the total synthesis of the cyclooctenoid sesquiterpene dactylol and its epimer, 3a-epi-dactylol. nih.gov These molecules possess an unusual rearranged bicyclo[6.3.0]undecane isoprenoid skeleton. The synthesis strategy employs this compound as a key electrophile in a crucial three-component coupling reaction. nih.gov

The process begins with a 1,4-addition of a methylcopper reagent to cyclopentenone. The resulting enolate is then trapped by this compound, leading to the formation of an aldol (B89426) intermediate. nih.gov This intermediate is then elaborated through several steps, including reaction with a methallylcerium reagent and a subsequent ring-closing metathesis, to construct the final bicyclic skeleton of dactylol and 3a-epi-dactylol. nih.gov This synthetic approach is noted for its efficiency, high yield, and atom economy. nih.gov

Role in the Synthesis of Ceratopicanol

Information regarding the specific role of this compound in the synthesis of Ceratopicanol could not be verified from the available literature.

Precursor for Bicyclo[3.2.0]heptane Derivatives

While the bicyclo[3.2.0]heptane scaffold is important in bioactive molecules, a direct synthetic route to these derivatives using this compound as a precursor could not be confirmed in the surveyed scientific literature.

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

Beyond natural product synthesis, this compound serves as an intermediate in the creation of other high-value chemicals.

Preparation of Fluorinated Pyrethroids

A verifiable synthetic pathway for the preparation of fluorinated pyrethroids utilizing this compound could not be established from the available research.

Intermediate in the Synthesis of Other Specialty Chemicals

This compound is a useful compound for a variety of research applications. georganics.sk One notable application is in the preparation of imine ligands. This is achieved through a condensation reaction where the aldehyde group of this compound reacts with a primary amine to form the corresponding imine. These ligands can be valuable in the field of coordination chemistry and catalysis.

Data Tables

Table 1: Applications of this compound in Synthesis

| Application Category | Specific Synthesis | Role of this compound |

|---|---|---|

| Natural Product Synthesis | Dactylol and 3a-epi-Dactylol | Electrophile in a three-component coupling reaction to form a key aldol intermediate. |

Contribution to Advanced Materials Development

The utility of a chemical compound in materials science is often predicated on its molecular structure, reactivity, and the properties of the materials it can form. For this compound, its combination of an aldehyde functional group and a terminal alkene presents possibilities for polymerization and incorporation into larger molecular frameworks.

A comprehensive search of scientific databases and patent literature does not reveal direct evidence of this compound being utilized as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The development of OLED materials typically involves the synthesis of complex organic molecules that possess specific electronic and photophysical properties, such as efficient charge transport (both holes and electrons) and high quantum yields of luminescence.

The synthesis of these materials often starts from aromatic and heteroaromatic building blocks. While aldehydes can be used in various organic reactions to build larger molecular scaffolds, the specific structure of this compound, with its aliphatic and sterically hindered core, may not be ideal for creating the planar, conjugated systems that are typically required for efficient charge transport and light emission in OLEDs.

For a comparative perspective, common precursors for hole-transporting and electron-transporting layers in OLEDs are often based on triarylamines, carbazoles, and oxadiazoles, which are rich in aromatic rings. The synthesis of these materials generally involves cross-coupling reactions to build extended π-conjugated systems.

Table 1: Comparison of this compound with Typical OLED Precursor Scaffolds This table is for illustrative purposes to highlight the structural differences between this compound and common OLED material precursors, as no direct application data for this compound in OLEDs was found.

| Feature | This compound | Typical OLED Precursors (e.g., Triarylamines) |

|---|---|---|

| Core Structure | Aliphatic, non-planar | Aromatic, planar |

| Conjugation | Localized π-bond (alkene) | Extended π-conjugation |

| Synthetic Utility | Aldol condensation, Wittig reaction | Suzuki coupling, Buchwald-Hartwig amination |

| Expected Properties | Volatility, reactivity at aldehyde and alkene | Charge transport, luminescence, thermal stability |

While there is no direct evidence of this compound being used as a standalone precursor for Chemical Vapor Deposition (CVD), a closely related derivative has been successfully employed. A study on platinum ω-alkenyl compounds identified cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum as an effective precursor for the CVD of platinum thin films illinois.edu. This organometallic complex is synthesized from a ligand that is a derivative of the 2,2-dimethyl-4-pentenyl scaffold.

The key features of this platinum precursor are its volatility and its ability to decompose cleanly to deposit platinum. The 2,2-dimethylpentenyl ligand plays a crucial role in the precursor's properties. The gem-dimethyl group enhances steric bulk, which can influence the precursor's volatility and decomposition pathway. The terminal alkene provides a coordination site to the platinum center, contributing to the stability of the complex.

During the CVD process, the organic ligands are designed to detach from the metal center and be removed as volatile byproducts, leaving behind a pure thin film of the desired material. The stability and decomposition characteristics of the ligand are therefore critical to the quality of the deposited film.

Table 2: Comparative Analysis of CVD Precursors This table compares the characteristics of the platinum complex derived from the 2,2-dimethylpentenyl scaffold with other common types of CVD precursors.

| Precursor Type | Example | Key Characteristics | Film Purity |

|---|---|---|---|

| Organometallic (Alkenyl) | cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum | Good volatility, stable to air and moisture. illinois.edu | High purity platinum films can be achieved, especially with a reactive gas. illinois.edu |

| Metal Alkyls | Trimethylaluminium (TMA) | Highly volatile, but often pyrophoric. | Can lead to carbon incorporation in the film. |

| Metal Halides | Tungsten hexafluoride (WF6) | Volatile, but can be corrosive and introduce halogen impurities. | High purity films, but requires careful process control. |

| Metal β-diketonates | Copper(II) acetylacetonate | Stable and relatively easy to handle. | Can result in carbon and oxygen impurities. |

The use of the 2,2-dimethylpentenyl ligand in the platinum precursor demonstrates the potential of this chemical scaffold in the design of volatile and effective CVD precursors. The specific aldehyde, this compound, could serve as a starting material for the synthesis of such ligands and, consequently, for the development of new CVD precursors for various materials.

Computational and Theoretical Studies of 2,2 Dimethyl 4 Pentenal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules. For 2,2-Dimethyl-4-pentenal, these methods can elucidate its three-dimensional structure, stability, and the distribution of electrons, which collectively govern its chemical reactivity.

Conformational Analysis and Energy Landscapes

For unsaturated aldehydes, computational methods are used to map the potential energy surface as a function of key dihedral angles. Studies on related α,β-unsaturated aldehydes have shown that they predominantly exist in a planar or nearly planar s-trans conformation, where the double bond and the carbonyl group are on opposite sides of the central single bond. This planarity maximizes the stabilizing electronic interaction between the π-systems of the C=C and C=O bonds. While specific computational studies on the conformational landscape of this compound are not extensively documented in the literature, analogies to similar structures suggest that planar conformers would be energetically favored. The presence of the bulky gem-dimethyl group at the α-position, however, could introduce steric strain that may lead to deviations from perfect planarity.

A hypothetical conformational analysis would involve rotating the bonds and calculating the energy at each step to identify energy minima (stable conformers) and transition states.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C=C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| s-trans (planar) | 180° | 0.00 | >90 |

| s-cis (planar) | 0° | >5.0 | <1 |

| Gauche | ~60° | Intermediate | Minor |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine various electronic properties, known as reactivity descriptors, which help predict how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of partial charges on the atoms.

For an unsaturated aldehyde like this compound, the conjugation between the C=C double bond and the C=O group influences the electronic structure. This conjugation leads to delocalization of π-electrons across the system. The carbonyl group is electron-withdrawing, which lowers the energy of the molecular orbitals and can make the C=C bond less reactive towards electrophiles like ozone compared to a simple alkene rsc.org.

Table 2: Calculated Electronic Properties of a Representative Unsaturated Aldehyde

| Property | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Site of nucleophilic attack (electron donation) |

| LUMO Energy | -1.2 eV | Site of electrophilic attack (electron acceptance) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Electrophilic site, susceptible to nucleophilic attack |

| Mulliken Charge on β-Carbon | -0.20 e | Nucleophilic site, susceptible to electrophilic attack |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

Transition State Characterization (e.g., for Ozonolysis of Related Pentenals)

The reaction of alkenes with ozone (ozonolysis) is a classic example where computational chemistry has provided crucial insights into the mechanism. The generally accepted Criegee mechanism involves the initial 1,3-dipolar cycloaddition of ozone to the C=C bond to form an unstable primary ozonide (a molozonide). This intermediate then rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate acs.org.

Computational studies on the ozonolysis of related unsaturated aldehydes, such as 2-methyl-2-pentenal (B83557), have been performed using methods like Density Functional Theory (e.g., M06-2X) acs.org. These studies characterize the geometries and energies of the transition states for both the initial ozone addition and the subsequent decomposition of the primary ozonide. The transition state is confirmed by a frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate acs.org. For this compound, ozonolysis would cleave the C4=C5 double bond, leading to the formation of 2,2-dimethyl-3-oxopropanal and formaldehyde (B43269).

Kinetic and Thermodynamic Parameters for Key Reactions

Beyond mapping the reaction pathway, computational methods can quantify the kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. By calculating the Gibbs free energies of activation (ΔG‡) and reaction (ΔG°), researchers can predict rate constants and equilibrium positions.

For instance, theoretical studies on the oxidation of related C5 molecules like n-pentanol via hydrogen atom abstraction have been conducted acs.org. These studies calculate the energy barriers for abstraction from different sites on the molecule. Such calculations show that abstraction of a hydrogen atom from the carbon adjacent to an oxygen atom (the α-position) often has the lowest activation energy and is therefore the most favorable pathway, both kinetically and thermodynamically nih.gov.

Table 3: Calculated Activation and Reaction Energies for H-Abstraction from a Model Alcohol by •OH Radical

| Abstraction Site | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|

| α-C-H | 2.5 | -15.0 |

| β-C-H | 4.8 | -11.5 |

| γ-C-H | 5.2 | -10.8 |

| O-H | 6.1 | -5.2 |

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction of a molecule with its environment, particularly with biological macromolecules like proteins. These methods are crucial in fields like drug discovery and toxicology.

For a reactive aldehyde like this compound, in silico modeling can be used to predict its potential biological targets and metabolic fate. Molecular docking, for example, is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. One could use docking to study how this compound might fit into the active site of a metabolizing enzyme, such as aldehyde oxidase nih.gov. Such models help identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex researchgate.net.

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability of the molecule-protein complex and any conformational changes that might occur upon binding nih.gov. These simulations are valuable for understanding how the molecule is processed by the body and for predicting potential toxicity resulting from its interaction with essential proteins nih.gov.

Analytical Methodologies for 2,2 Dimethyl 4 Pentenal and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,2-dimethyl-4-pentenal. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The key chemical shifts (δ) are typically observed in deuterated chloroform (B151607) (CDCl₃) and are as follows:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Aldehydic proton (-CHO) | ~9.4 | Singlet | - | 1H |

| Vinylic protons (=CH₂) | ~5.7-5.9 | Multiplet | - | 2H |

| Vinylic proton (-CH=) | ~4.9-5.1 | Multiplet | - | 1H |

| Allylic protons (-CH₂-) | ~2.2 | Doublet | ~7 Hz | 2H |

| Methyl protons (-C(CH₃)₂) | ~1.1 | Singlet | - | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The characteristic chemical shifts for this compound are:

| Carbon | Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~204 |

| Vinylic carbon (=CH₂) | ~134 |

| Vinylic carbon (-CH=) | ~117 |

| Quaternary carbon (-C(CH₃)₂-) | ~45 |

| Allylic carbon (-CH₂-) | ~43 |

| Methyl carbons (-CH₃) | ~22 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Carbonyl (C=O) | Stretch | ~1725 (strong) |

| Alkene C=C | Stretch | ~1640 |

| Alkene =C-H | Bend | ~995 and ~915 |

The strong absorption band around 1725 cm⁻¹ is indicative of the carbonyl group of the aldehyde, while the bands in the 1640 cm⁻¹ region and the 915-995 cm⁻¹ region confirm the presence of the carbon-carbon double bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (112.17 g/mol ). nih.gov The fragmentation pattern provides further structural information. Common fragments and their corresponding m/z values are listed below:

| m/z Value | Possible Fragment Ion |

| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - CHO]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for the analysis of volatile organic compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

For the analysis of aldehydes, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically employed. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for the definitive identification and quantification of this compound in various matrices. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) (Comparative Analysis for Aldehydes)

While GC is often the preferred method for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly after derivatization. Aldehydes can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable, UV-active derivatives. These derivatives can then be separated and quantified using reverse-phase HPLC with UV detection.

A typical HPLC method for the analysis of aldehyde-DNPH derivatives would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This approach is particularly useful for analyzing aldehydes in aqueous samples or for compounds that are not thermally stable for GC analysis.

Purity Assessment and Impurity Profiling

The determination of purity and the identification of impurities are fundamental to the quality control of this compound. Purity levels for commercially available this compound can vary, often being offered in different grades. For instance, a technical grade is available at approximately 90% purity, while higher purity grades of 97% are also supplied. sigmaaldrich.comfishersci.comsigmaaldrich.com

Gas Chromatography (GC) is a primary method used to assess the purity of this compound, with assay results specifying a minimum purity of 96% for certain grades. fishersci.com In addition to the principal compound, these products often contain stabilizers to prevent degradation or polymerization. A common stabilizer added is hydroquinone, typically at concentrations of 1000 ppm or 0.1%. sigmaaldrich.comfishersci.comsigmaaldrich.com

For the separation and isolation of potential impurities, High-Performance Liquid Chromatography (HPLC) is a suitable technique. sielc.com Reverse-phase HPLC methods can be developed for this purpose. Such methods are not only analytical but can also be scaled for preparative separation to isolate impurities for further structural elucidation. sielc.com The mobile phase for such separations can consist of acetonitrile, water, and an acid like phosphoric acid. sielc.com

Table 1: Purity Grades and Stabilizers for this compound

| Grade | Purity Level | Analytical Method | Stabilizer | Concentration |

|---|---|---|---|---|

| Technical | 90% | Not Specified | Hydroquinone | 1000 ppm |

Advanced hyphenated Techniques (e.g., GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of volatile compounds like this compound. nih.gov The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is one of the most widely used and effective of these hybrid techniques. nih.gov

GC-MS analysis combines the separation capability of gas chromatography with the detection power of mass spectrometry to provide detailed structural information. nih.gov For this compound, GC-MS is used to obtain a mass spectrum through electron ionization. nih.govnist.gov This spectrum serves as a chemical fingerprint, with characteristic fragment ions appearing at specific mass-to-charge ratios (m/z). This data is invaluable for unequivocal identification of the compound. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound in its database. nih.govnist.gov

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC methods developed for this compound can be made compatible with mass spectrometry by using a mobile phase containing a volatile acid, such as formic acid, instead of phosphoric acid. sielc.com This allows for the direct coupling of the HPLC separation with MS detection. sielc.comnih.gov

More advanced methods, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS), offer even greater resolving power for complex samples containing numerous volatile organic compounds. copernicus.org

Table 2: Key Mass Spectrometry Data for this compound from GC-MS Analysis

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂O nih.govnist.gov |

| Molecular Weight | 112.17 g/mol fishersci.comnih.gov |

| Top m/z Peak | 55 nih.gov |

| Second Highest m/z Peak | 41 nih.gov |

| Third Highest m/z Peak | 69 nih.gov |

Future Research Directions and Emerging Trends for 2,2 Dimethyl 4 Pentenal

Development of Novel Catalytic Systems for 2,2-Dimethyl-4-pentenal Functionalization

The reactivity of this compound is centered around its aldehyde and alkene functional groups. Future research will likely focus on developing sophisticated catalytic systems to selectively transform these groups, opening new avenues for creating complex molecular architectures.

Asymmetric Catalysis: A significant area of development is the use of chiral catalysts to control stereochemistry. Chiral aldehyde catalysis, which can involve organocatalysts or cooperative systems with transition metals, has emerged as a powerful tool for the asymmetric functionalization of amines and other nucleophiles. thieme-connect.comacs.orgnih.govthieme-connect.com Applying this to this compound could enable the enantioselective synthesis of valuable chiral building blocks. For instance, asymmetric hydroformylation, a well-established industrial process, could be adapted to introduce a second formyl group with high stereocontrol, leading to chiral dialdehydes. researchgate.netacs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. nih.govchemrxiv.org Biocatalytic approaches, such as using amine oxidases or alcohol dehydrogenases, could be explored for the selective oxidation or reduction of the aldehyde moiety under mild, aqueous conditions. nih.govmdpi.com Enzyme-driven cascade reactions, where multiple transformations occur in a single pot, could streamline synthetic pathways starting from this compound, minimizing waste and improving efficiency. nih.gov

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions represent a frontier in sustainable chemistry. Photocatalytic methods using simple organic molecules or transition metal complexes can activate the C-H bond of aldehydes for functionalization. rsc.orgbeilstein-journals.org These techniques could be applied to this compound for novel transformations that are difficult to achieve with conventional thermal methods.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts known for their ability to reverse the polarity of aldehydes (umpolung). mdpi.com This unique reactivity could be harnessed to engage this compound in reactions where it acts as a nucleophile, expanding its synthetic utility beyond its traditional role as an electrophile.

| Catalytic Approach | Potential Transformation of this compound | Key Advantages |

| Asymmetric Catalysis | Enantioselective addition of nucleophiles; Asymmetric hydroformylation | High stereocontrol, access to chiral molecules. thieme-connect.comacs.org |

| Biocatalysis | Selective oxidation/reduction; Cascade reactions | Green, high selectivity, mild conditions. nih.govnih.gov |

| Photocatalysis | C-H bond functionalization; Radical reactions | Mild conditions, unique reactivity pathways. rsc.orgbeilstein-journals.org |

| NHC Catalysis | Umpolung reactivity (aldehyde as a nucleophile) | Novel bond formations, expanded synthetic scope. mdpi.com |

Exploration of New Synthetic Applications in Complex Chemical Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of complex target molecules, including natural products and pharmaceuticals.

Its known application in the total synthesis of the marine sesquiterpene dactylol (B1237840) showcases its utility in constructing complex carbocyclic frameworks. sigmaaldrich.com Future research will likely expand on this by incorporating this compound into synthetic routes for other intricate molecules. For example, its aldehyde group can be used to build heterocyclic structures like α-quaternary lactams, which are important motifs in medicinal chemistry. acs.org Furthermore, leveraging the catalytic systems described in section 8.1 could enable the synthesis of a wide array of optically active amines and amino acids from this precursor. acs.orgnih.gov The gem-dimethyl group provides steric influence that can be exploited to control diastereoselectivity in subsequent reactions, while the terminal alkene serves as a handle for further functionalization through methods like cross-metathesis, hydroboration-oxidation, or epoxidation.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is an increasingly indispensable tool for modern chemical research. For this compound, advanced computational studies can accelerate discovery and optimization in several key areas.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep mechanistic insights into potential reactions. nih.govacs.org By modeling transition states and reaction pathways, researchers can understand the origins of selectivity, predict the feasibility of new transformations, and troubleshoot unexpected outcomes. For example, DFT could be used to study the reaction of this compound with primary amines to predict whether carbinolamine or Schiff base formation is favored. nih.govresearchgate.net

Catalyst Design: Computational methods are pivotal in the rational design of new catalysts. nih.gov By simulating the interaction between this compound and a potential catalyst, researchers can predict catalytic activity and enantioselectivity, thereby guiding experimental efforts toward the most promising candidates. nih.govlsu.edu

Reactivity Prediction: Computational models can predict the reactivity of different sites within the molecule. For unsaturated aldehydes, these models can help determine the propensity for 1,2-addition versus conjugate (Michael) addition, although this compound is not a conjugated system. acs.orgnih.gov Such predictions are crucial for designing selective reactions.

Investigation of Undiscovered Biological Activities and Environmental Impacts

Understanding the biological and environmental profile of a chemical is crucial for its safe and sustainable use. Aldehydes as a class are known for their reactivity and potential toxicity, often mediated by their ability to form adducts with biological macromolecules. nih.gov

Predictive Toxicology: While many studies focus on α,β-unsaturated aldehydes, the principles can be extended to other reactive aldehydes. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches can be used to predict the potential genotoxicity and aquatic toxicity of this compound based on its structural features. uni-plovdiv.netresearchgate.net These in silico methods can prioritize experimental testing and help in early-stage hazard assessment.

Biological Screening: There is a need to experimentally screen this compound and its derivatives for potential biological activities. Its structural motifs could interact with various biological targets, and systematic screening could uncover previously unknown therapeutic or agrochemical applications.

Environmental Fate: Research into the environmental degradation pathways of this compound is necessary. Studies should investigate its persistence, bioaccumulation potential, and the nature of its degradation products to fully assess its environmental impact. The existing data indicating it is harmful to aquatic life warrants further investigation into its ecotoxicological profile.

Scale-Up and Industrial Relevance of this compound Chemistry

The transition of a chemical from a laboratory reagent to an industrial feedstock depends on the discovery of high-value applications and the development of a robust, scalable, and cost-effective manufacturing process.

Industrial Synthesis: The hydroformylation (oxo process) of alkenes is a cornerstone of the chemical industry for aldehyde production. libretexts.orgwikipedia.org A potential large-scale synthesis of this compound could involve the selective hydroformylation of a suitable C6 diene feedstock. Developing catalysts that favor the desired mono-hydroformylation product over side reactions would be a key challenge.

Process Development: As new, high-value applications for this compound are identified, the need for efficient process development will become paramount. researchgate.net This involves optimizing reaction conditions, developing effective purification methods, and ensuring the process is safe and environmentally sound. The fine chemicals industry, which produces materials for pharmaceuticals, fragrances, and polymers, represents a potential market for derivatives of this compound. mit.edusigmaaldrich.com

Economic Viability: Ultimately, the industrial relevance of this compound will hinge on the economic viability of its production and the value of its downstream products. Future research should include techno-economic analyses to evaluate the commercial potential of new synthetic routes and applications as they are developed.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Dimethyl-4-pentenal that influence its reactivity in organic synthesis?

- Answer : The compound (CAS RN: 5497-67-6) has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol. Its α,β-unsaturated aldehyde structure (with a pentenal backbone and two methyl groups at the 2-position) introduces steric hindrance and electronic effects, impacting nucleophilic addition and cycloaddition reactions. The aldehyde group is highly reactive, while the dimethyl substituents reduce conformational flexibility, favoring specific stereochemical outcomes. Safety data indicate flammability (risk code R11) and irritancy (R36/37/38), necessitating inert-atmosphere storage and PPE during handling .

Q. What standard synthetic routes are available for this compound, and what are their respective yields and limitations?